5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
CAS No.: 219654-21-4
Cat. No.: VC15977114
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219654-21-4 |
|---|---|
| Molecular Formula | C11H7NO3 |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 5-methoxy-4-oxochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3 |
| Standard InChI Key | NRRNFKUUOBLAQS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C(=O)C(=CO2)C#N |
Introduction
5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a heterocyclic compound belonging to the chromene family, specifically classified as a benzopyran derivative. It features a fused benzene and pyran ring structure, characterized by the presence of a methoxy group and a cyano group. The molecular formula of this compound is C₁₁H₇N₁O₃, with a molecular weight of approximately 201.18 g/mol.
Synthesis Methods
The synthesis of 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile can be achieved through several methods:
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Cyclocondensation Reaction: This involves the reaction between N-substituted cyanoacetamide and salicylaldehyde or its derivatives in ethanol, typically under mild conditions.
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Microwave Irradiation-Assisted Synthesis: Utilizes sodium fluoride as a catalyst in an aqueous medium, offering an environmentally friendly approach with high-purity products.
Biological Activity
The biological activity of 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile has been a focus of numerous studies. It exhibits potential:
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Antimicrobial Properties: Effective against various pathogens.
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Antifungal Properties: Demonstrates efficacy against fungal infections.
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Anticancer Properties: Shows promise in inhibiting cancer cell growth by interfering with cellular processes such as apoptosis.
Mechanism of Action
The compound interacts with various biological molecules, including proteins and nucleic acids. These interactions may alter enzyme activities or influence cell signaling pathways, contributing to its biological effects. The specific interactions and mechanisms are areas of ongoing research, particularly concerning its anticancer properties.
Related Compounds
Several compounds share structural similarities with 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Oxo-2H-chromene-3-carbonitrile | Lacks methoxy group; simpler structure | Antimicrobial and antifungal activities |
| 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile | Contains methoxy group but different position | Potential anticancer properties |
| 4-Oxo-4H-chromene-3-carbaldehyde | Aldehyde instead of cyano | Used in synthesizing chromenopyridine derivatives |
| 2-Amino-7-methoxy-4-oxo-4H-benzopyran | Amino substitution at position 2 | Investigated for various pharmacological activities |
Applications in Medicinal Chemistry
5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is of significant interest in medicinal chemistry due to its potential biological activities and structural properties that may confer therapeutic benefits. Its applications span across various fields, including the development of antimicrobial, antifungal, and anticancer agents.
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